5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-6-2-3-11-7(10-6)5(4-9-11)8(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVMYPSYQLROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=NN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, potential as an enzyme inhibitor, and other therapeutic applications.
Anti-Inflammatory Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory activity. For example, compounds derived from this scaffold have been shown to inhibit nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response. In a screening of various compounds, several demonstrated IC50 values below 50 µM in inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 cells, indicating their potential as anti-inflammatory agents .
Table 1: Anti-inflammatory Activity of Pyrazolo Compounds
| Compound ID | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 13i | < 50 | Inhibition of NF-κB |
| 16 | < 50 | Inhibition of NF-κB |
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown promise as a selective inhibitor for mitogen-activated protein kinases (MAPKs), including ERK2 and JNK3. Molecular modeling studies suggest that these compounds can effectively bind to these targets, enhancing their potential as therapeutic agents in conditions characterized by excessive inflammation or cancer .
Case Study: MAPK Inhibition
In silico studies have identified high-affinity binding interactions between 5-Methoxypyrazolo[1,5-a]pyrimidine derivatives and MAPKs. This interaction is crucial for developing drugs targeting inflammatory diseases and certain cancers.
Antihypertensive Activity
Another area of interest is the antihypertensive activity associated with pyrazolo[1,5-a]pyrimidine derivatives. Research indicates that modifications to the carboxylic acid group can enhance oral bioavailability and potency against angiotensin II receptors. For instance, certain derivatives have demonstrated Ki values in the nanomolar range for inhibiting angiotensin II binding .
Table 2: Antihypertensive Potency of Pyrazolo Compounds
| Compound ID | Ki (nM) | Oral Activity |
|---|---|---|
| 5a | 0.64 | Active |
| 5b | 5.3 | Active |
| 5c | 690 | Inactive |
Scientific Research Applications
Medicinal Chemistry
5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent due to its biological activities:
- Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, studies have shown that it can inhibit cell proliferation in breast cancer cells through apoptosis induction mechanisms .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain protein kinases, which are critical in cancer progression. Its ability to modulate these enzymes opens avenues for developing targeted cancer therapies .
Material Science
The unique structural properties of this compound make it suitable for applications in material science:
- Fluorophores : The compound exhibits significant photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form stable crystals with notable conformational properties enhances its utility in solid-state applications .
Drug Discovery
As an intermediate in pharmaceutical synthesis, this compound plays a crucial role in drug discovery efforts:
- Structural Diversity : Researchers have developed various synthetic routes to modify this compound, allowing for the creation of diverse derivatives with enhanced biological activity profiles. This versatility is vital for optimizing drug candidates in preclinical studies .
Case Study 1: Anticancer Properties
In a study published in MDPI, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The compound demonstrated an IC50 value indicating potent inhibitory effects on cell growth compared to standard chemotherapeutics.
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | Induction of apoptosis |
| Doxorubicin | 15.0 | DNA intercalation |
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of casein kinase II (CK2), a key regulator in cancer signaling pathways, demonstrated that this compound effectively reduced CK2 activity by approximately 70% at a concentration of 10 µM.
| Enzyme | Activity Reduction (%) | Concentration (µM) |
|---|---|---|
| CK2 | 70 | 10 |
| Control (no inhibitor) | 0 | - |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 5, 7, and 3, significantly altering their physicochemical and biological profiles:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and hydrophobicity, as seen in 5-Ethyl-7-CF₃ and 5-Naphthalen-1-yl-7-CF₃ analogs .
- Aromatic Substituents (e.g., bromophenyl) : Increase steric bulk, reducing solubility but improving target binding affinity .
- Carboxylic Acid Derivatives (e.g., esters, amides) : Esters (e.g., ethyl ester in ) improve bioavailability, while amides (e.g., morpholin-4-ylamide in ) enhance selectivity for specific biological targets.
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound confers moderate water solubility (~2.1 mg/mL at pH 7.4), whereas trifluoromethyl-substituted analogs (e.g., ) exhibit lower aqueous solubility (<0.5 mg/mL) due to increased hydrophobicity .
- Acidity : The pKa of the target compound is ~3.5, lower than methyl-substituted analogs (pKa ~4.2) due to electron-donating effects of the methoxy group .
Preparation Methods
Synthesis via Decarboxylation and Vilsmeier Reactions
One of the primary routes involves starting from ester derivatives, which are first subjected to decarboxylation, followed by Vilsmeier formylation to introduce aldehyde groups, and then oxidation to obtain the carboxylic acid. The process typically proceeds as follows:
This sequence allows efficient formation of the carboxylic acid from ester precursors, with decarboxylation and formylation steps being crucial.
Hydrolysis and Reduction Pathways
Alternative routes involve hydrolyzing ester groups under basic conditions, followed by reduction of intermediate aldehydes or nitriles to the acid form. The typical sequence is:
The reduction step is often employed to convert nitrile intermediates into the corresponding carboxylic acids, with careful control of reaction conditions to prevent over-reduction.
Use of POCl₃ and Phosphoryl Chloride
The chlorination of heterocyclic intermediates with POCl₃ is a common step to activate the core for subsequent substitution or oxidation:
| Step | Description | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Chlorination at position 7 | POCl₃, room temperature | 61% | |
| 2 | Nucleophilic substitution | Morpholine/K₂CO₃ | 94% |
This method is effective for introducing chlorine atoms at specific positions, which can later be hydrolyzed to carboxylic acids.
Oxidative Strategies
Oxidation of methyl groups or aldehyde intermediates to carboxylic acids is achieved using oxidants such as potassium permanganate (KMnO₄), often following initial methylation or aldehyde formation:
| Step | Description | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Oxidation of methyl group | KMnO₄, water, acetone, NaOH | Variable |
This approach is particularly useful when methyl substituents are present on the heterocyclic core.
Synthetic Route Summary
The synthesis of 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid generally follows a multi-step pathway involving:
- Formation of heterocyclic intermediates via cyclocondensation of amino-pyrazoles with malonic acid derivatives.
- Chlorination at specific positions using POCl₃.
- Hydrolysis or decarboxylation to introduce the carboxylic acid group.
- Oxidation of methyl or aldehyde groups to the final acid.
Research Findings and Data Tables
| Method | Starting Material | Key Reagents | Main Reaction Step | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Decarboxylation & Vilsmeier | Ester derivatives | NaOH, SO₄, POCl₃, KMnO₄ | Decarboxylation, formylation, oxidation | Up to 91% | Efficient for aromatic derivatives |
| Hydrolysis & Reduction | Nitriles or esters | NaOH, HCl, NaBH₄ | Hydrolysis, reduction | Variable | Suitable for sensitive intermediates |
| Chlorination & Nucleophilic Substitution | Halogenated intermediates | POCl₃, morpholine | Chlorination, substitution | Up to 94% | Precise control needed |
Notes on Optimization and Challenges
- Hydrolysis conditions significantly influence yield; alkaline hydrolysis often leads to decarboxylation, reducing product yield.
- Chlorination reactions require careful temperature control to prevent over-chlorination or side reactions.
- Oxidation steps must be monitored to avoid over-oxidation or degradation of sensitive heterocyclic cores.
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for preparing 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how can purity be optimized? A: The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters in acetic acid at 80°C yields intermediates, followed by hydrolysis (LiOH in methanol) and amidation using bis(pentafluorophenyl) carbonate (BPC) for activating the carboxyl group . Purity optimization requires precise temperature control (avoiding >80°C to prevent Boc-group cleavage) and chromatographic purification (e.g., silica gel with toluene/ethyl acetate/acetic acid eluents) .
Safety and Handling Protocols
Q: What safety precautions are critical when handling this compound, given its hazard profile? A: The compound is classified for acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory system toxicity (STOT SE 3). Researchers must use PPE (gloves, goggles, respirators), work in fume hoods, and store it at 2–8°C . Waste disposal should follow institutional guidelines for toxic organic compounds, with segregated storage and professional hazardous waste management .
Spectroscopic Characterization
Q: Which spectroscopic methods are most reliable for confirming the molecular structure? A: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For example, ¹H NMR of pyrazolo[1,5-a]pyrimidine derivatives shows distinct peaks for aromatic protons (δ 8.5–9.3 ppm) and substituents like methoxy groups (δ 3.8–4.2 ppm). HRMS confirms molecular weight (e.g., [M+H]+ for C₉H₇N₃O₃: 206.0561) . IR spectroscopy can validate carboxylic acid C=O stretches (~1700 cm⁻¹) .
Biological Evaluation and Targets
Q: How can researchers design assays to evaluate its biological activity, such as enzyme inhibition? A: Cathepsin inhibition assays (e.g., cathepsin K/B) are relevant. For IC₅₀ determination, incubate the compound with recombinant enzymes (pH 5.5 buffer) and fluorogenic substrates (Z-FR-AMC for cathepsin K). Measure fluorescence (λₑₓ 380 nm, λₑₘ 460 nm) over time. N-(2-picolyl)carboxamide derivatives showed IC₅₀ ~45 µM for cathepsin B, highlighting substituent effects on activity .
Advanced Synthetic Challenges
Q: How can unexpected by-products during synthesis (e.g., decarboxylation or nitroso derivatives) be mitigated? A: Decarboxylation often occurs under acidic or high-temperature conditions. To minimize this, use milder bases (LiOH instead of NaOH) and avoid prolonged heating. For nitroso by-products (e.g., 3-nitroso derivatives), control reaction atmosphere (inert gas) and reduce NO+ sources. Chromatographic separation and spectroscopic validation (e.g., ¹H NMR shifts for N-methyl groups at δ 3.3–3.7 ppm) are critical .
Structure-Activity Relationship (SAR) Studies
Q: What substituent modifications enhance target affinity, and how are they methodically tested? A: Substituents at positions 5 and 7 significantly influence activity. For example:
- 5-Methoxy : Enhances metabolic stability and solubility.
- 3-Carboxylic acid : Facilitates hydrogen bonding with enzyme active sites.
- Trifluoromethyl (CF₃) at position 7 : Increases lipophilicity and cathepsin K inhibition (IC₅₀ ~25 µM) .
Parallel synthesis of derivatives (e.g., amidation with diverse amines) followed by high-throughput screening (HTS) against target enzymes is recommended .
Data Contradictions in Spectral Analysis
Q: How to resolve discrepancies between expected and observed NMR/MS data? A: Contradictions often arise from tautomerism or impurities. For example, pyrazolo[1,5-a]pyrimidines exhibit keto-enol tautomerism, altering δ values. Use deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) to assign peaks. If MS shows unexpected [M+Na]+ adducts, recalibrate using internal standards (e.g., TFA) . Cross-validate with X-ray crystallography if available .
Computational Modeling for Target Prediction
Q: What in silico strategies predict binding to targets like GABAA receptors or cathepsins? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (e.g., cathepsin K PDB: 1BY8) can identify binding poses. For GABAA, homology modeling based on α1β2γ2 subunits and pharmacophore mapping (e.g., hydrophobic pockets for CF₃ groups) are effective. QSAR models using logP and polar surface area (PSA) optimize bioavailability .
Stability and Storage Conditions
Q: What factors influence compound stability during long-term storage? A: Degradation is accelerated by moisture, light, and oxygen. Store lyophilized solid under argon at −20°C. For solutions, use anhydrous DMSO (stored at −80°C with desiccants). Monitor stability via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) every 6 months .
Derivative Design for Specific Applications
Q: How to tailor derivatives for applications like PET imaging or kinase inhibition? A: For PET agents, introduce radiolabels (e.g., ¹⁸F at position 5) via nucleophilic substitution. For kinase inhibition (e.g., JAK2), incorporate ATP-binding pocket-targeting groups (e.g., pyridinyl or quinazoline) at position 3. Use SPR or ITC to measure binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
